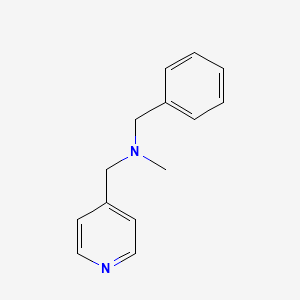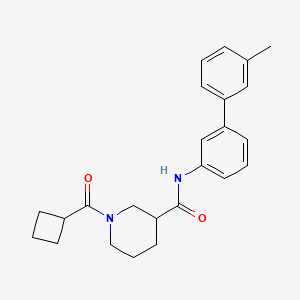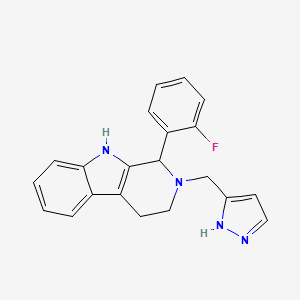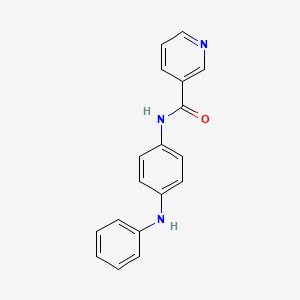
N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine, also known as MPMP, is a chemical compound that has been widely studied for its potential therapeutic applications in the field of neuroscience. MPMP is a selective and potent agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in the brain and other tissues.
作用機序
N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine acts as a selective and potent agonist of the TAAR1 receptor, which is expressed in the brain and other tissues. TAAR1 agonists have been shown to modulate dopaminergic and serotonergic neurotransmission in the brain, which are implicated in a variety of neurological disorders. N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine has been shown to increase dopamine and serotonin release in the prefrontal cortex and striatum, which are regions of the brain involved in reward processing and motivation.
Biochemical and Physiological Effects:
N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its effects on neurotransmitter release, N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine has been shown to increase cAMP levels in the brain, which is a second messenger that is involved in a variety of cellular processes. N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine has also been shown to increase locomotor activity in animal models, which is consistent with its effects on dopamine and serotonin neurotransmission.
実験室実験の利点と制限
One advantage of N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine as a research tool is its selectivity and potency as a TAAR1 agonist. This allows researchers to study the specific effects of TAAR1 activation in the brain without the confounding effects of other neurotransmitter systems. However, one limitation of N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine is its potential to induce hyperthermia and motor dysfunction in animal models at high doses. Careful dosing and monitoring is necessary to avoid these side effects.
将来の方向性
There are several future directions for research on N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine and TAAR1 agonists. One direction is to investigate the potential therapeutic applications of TAAR1 agonists in neurological disorders such as schizophrenia and depression. Another direction is to elucidate the downstream signaling pathways of TAAR1 activation in the brain. Finally, the development of more selective and potent TAAR1 agonists may lead to the development of novel therapeutics for neurological disorders.
合成法
The synthesis of N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine involves the reaction of N-methyl-4-pyridinemethanamine with benzaldehyde in the presence of an acid catalyst. The resulting product is then purified by recrystallization. The synthesis of N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine has been well-established in the literature and can be easily reproduced in a laboratory setting.
科学的研究の応用
N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine has been studied for its potential therapeutic applications in a variety of neurological disorders, including schizophrenia, depression, and drug addiction. TAAR1 agonists have been shown to modulate dopaminergic and serotonergic neurotransmission in the brain, which are implicated in these disorders. N-methyl-1-phenyl-N-(4-pyridinylmethyl)methanamine has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
特性
IUPAC Name |
N-methyl-1-phenyl-N-(pyridin-4-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-16(11-13-5-3-2-4-6-13)12-14-7-9-15-10-8-14/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYLUSHTNIEUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5423309 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-benzothien-2-ylmethyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6140710.png)
![1-(3-methoxybenzyl)-N-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-3-piperidinamine](/img/structure/B6140718.png)
![3-chloro-N'-[1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6140721.png)
![1-cyclopentyl-4-({[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}methyl)-2-pyrrolidinone](/img/structure/B6140728.png)
![N-{[1-(cyclohexylcarbonyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6140729.png)


![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B6140758.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-1-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6140771.png)
![methyl 2-[({2-[(2-chloro-5-methylphenoxy)acetyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B6140789.png)
![N-(3-chloro-2-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6140796.png)

![1-[1-(2-fluorobenzyl)-4-piperidinyl]-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6140809.png)
![N-[3-(cyclopentyloxy)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B6140824.png)